alpha-Ionone
Overview
Description
Alpha-Ionone is an ionone, an enone, and a methyl ketone . It is a natural product found in Camellia sinensis, Leonurus japonicus, and other organisms . This compound belongs to the family of Monocyclic Monoterpenes . It is renowned for its delicate and enchanting fragrance . It is used in many floral accords and gives a violet flower nuance to compositions . It is also used in rose, woody, amber, balsamic, and powdery fragrances .
Synthesis Analysis
This compound can be synthesized from citral and acetone with calcium oxide as a basic heterogeneous catalyst . This process serves as an example of an aldol condensation followed by a rearrangement reaction . The nucleophilic addition of the carbanion of acetone to the carbonyl group on citral is base-catalyzed .
Molecular Structure Analysis
The molecular formula of this compound is C13H20O . The IUPAC name is (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one . The InChI is InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+ .
Chemical Reactions Analysis
This compound, whether of an endogenous or exogenous origin, possesses a range of pharmacological effects including anticancer, chemopreventive, cancer promoting, melanogenesis, anti-inflammatory, and antimicrobial actions . Beta-Ionone mediates these effects via activation of olfactory receptor (OR51E2) and regulation of the activity or expression of cell cycle regulatory proteins, pro-apoptotic and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.30 g/mol . Its density is 0.935g/cm³ . The melting point is 25°C , and the boiling point is 257.6°C at 760 mmHg .
Scientific Research Applications
Plant-Herbivore Communication : Alpha-ionone was studied in the context of plant-herbivore interactions. It was tested alongside other compounds for repellent or attractive effects on herbivores but showed no significant activity, in contrast to β-ionone which demonstrated repellent effects (Cáceres et al., 2016).
Microbial Conversion : A study on the microbial conversion of this compound by Aspergillus niger JTS 191 identified various bioconversion products and proposed a metabolic pathway for alpha-ionones (Yamazaki et al., 1988).
Apocarotenoids Production : In biotechnology, this compound was produced in higher quantities through an Escherichia coli-based modular system, highlighting its potential for commercial applications in food and cosmetics (Zhang et al., 2018).
Agricultural Applications : this compound was found to induce plant resistance to herbivores, such as the western flower thrips, in tomato plants, suggesting its potential use in pest management (Murata et al., 2019).
Olfactory Receptor Activation : Research suggests that this compound and its derivatives have potential applications in cancer, inflammation, and infectious disease research due to their pharmacological effects and activation of olfactory receptors (Aloum et al., 2020).
Muscle Wasting Prevention : this compound was found to attenuate muscle wasting in mice on a high-fat diet by activating cAMP signaling, indicating its potential in managing skeletal muscle atrophy (Tong et al., 2019).
Mechanism of Action
Future Directions
Alpha-Ionone is a promising scaffold for cancer, inflammation, and infectious disease research . Recently, Insempra, a biology-powered company, launched its first functional ingredient, a biotechnologically produced, 100% natural this compound flavor and fragrance ingredient for food and beauty market applications . This indicates a future direction towards more sustainable, bio-technologically produced functional ingredients .
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLPKAIBPNNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044477 | |
Record name | Ionone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31798-12-6, 6901-97-9, 8013-90-9 | |
Record name | (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31798-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6901-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ionone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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